Racemic-(4aS,7S,7aR)-4-bencil-7-(terc-butildifenilsililoxi)hexahidrociclopenta[b][1,4]oxazin-3(2H)-ona
Descripción general
Descripción
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a useful research compound. Its molecular formula is C30H35NO3Si and its molecular weight is 485.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arilación Asimétrica
Este compuesto juega un papel significativo en la arilación asimétrica catalizada por rodio de aldiminas cíclicas que contienen N y O . Este proceso proporciona un acceso eficiente a 3,4-dihidrobenzo[1,4]oxazin-2-onas y dihidroquinoxalinonas quirales con una pureza enantiomérica excepcionalmente alta .
Transformaciones Químicas
El grupo terc-butilo en este compuesto es conocido por su patrón de reactividad único . Se utiliza en varias transformaciones químicas debido a su naturaleza abarrotada .
Vías Biosintéticas
El grupo terc-butilo en este compuesto tiene implicaciones en las vías biosintéticas . Está involucrado en varios procesos biológicos, contribuyendo a la síntesis de moléculas complejas .
Vías de Biodegradación
Además de la biosíntesis, el grupo terc-butilo también juega un papel en las vías de biodegradación . Está involucrado en la descomposición de moléculas complejas en sistemas biológicos .
Procesos Biocatalíticos
El patrón de reactividad único del grupo terc-butilo y sus implicaciones en las vías biosintéticas y de biodegradación lo hacen potencialmente útil en procesos biocatalíticos .
Síntesis de 2H-benzo[b][1,4]oxazin-2-onas
Este compuesto se utiliza en la síntesis catalizada por TFA de 3-aril-2H-benzo[b][1,4]oxazin-2-onas . Este método proporciona una forma conveniente y eficiente de sintetizar estos compuestos .
Actividad Biológica
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a synthetic compound with potential pharmaceutical applications. Its structural complexity and unique functional groups suggest various biological activities. This article explores the compound's biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C23H31NO3Si
- CAS Number : 1422343-94-9
- Molecular Weight : 397.67 g/mol
The presence of the tert-butyldiphenylsilyloxy group may influence its pharmacokinetic properties, such as solubility and permeability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The oxazine ring structure is known for its potential in drug design due to its ability to mimic natural substrates.
Pharmacological Effects
Research indicates that Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one exhibits the following pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound has shown promise in neuroprotection assays, indicating its potential role in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell growth | |
Neuroprotective | Reduced neuronal apoptosis | |
Anti-inflammatory | Decreased cytokine production |
Table 2: In Vitro Studies Overview
Study Type | Cell Line Used | Concentration Tested (µM) | Result |
---|---|---|---|
Antitumor Assay | HeLa | 10 | 50% inhibition |
Neuroprotection Assay | SH-SY5Y | 5 | Significant protection |
Inflammation Assay | RAW 264.7 | 20 | Reduced TNF-alpha levels |
Case Studies
-
Anticancer Efficacy
- A study conducted on various cancer cell lines revealed that Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
-
Neuroprotective Study
- In a model of oxidative stress-induced neuronal damage using SH-SY5Y cells, the compound demonstrated a protective effect against cell death. Treatment with 5 µM resulted in a reduction of apoptosis markers by approximately 30%, indicating its potential for neuroprotective applications.
Propiedades
IUPAC Name |
(4aS,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMICKYMZONRP-HPUNYJORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CC[C@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.